3-(2,3-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,3-Dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with dichlorophenyl and thienyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with thiosemicarbazide to form an intermediate, which then undergoes cyclization with 2-thiophenecarboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile, sometimes with the addition of a base like triethylamine.
Major Products
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. In cancer cells, it inhibits key enzymes involved in cell proliferation and survival.
Pathways Involved: The compound affects various biochemical pathways, including those related to oxidative stress, apoptosis, and inflammation.
Comparison with Similar Compounds
3-(2,3-Dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C13H6Cl2N4S2 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-6-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H6Cl2N4S2/c14-9-3-1-2-8(10(9)15)11-16-17-13-19(11)18-12(21-13)7-4-5-20-6-7/h1-6H |
InChI Key |
PFDVYGNEFWFSEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C3N2N=C(S3)C4=CSC=C4 |
Origin of Product |
United States |
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